methyl 4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate
Description
Methyl 4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate is a complex organic compound featuring a triazole ring, an azetidine ring, and a benzoate ester
Properties
IUPAC Name |
methyl 4-[3-(4-cyclopropyltriazol-1-yl)azetidine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-24-17(23)13-6-4-12(5-7-13)16(22)20-8-14(9-20)21-10-15(18-19-21)11-2-3-11/h4-7,10-11,14H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJZSSRBERKBMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate typically involves a multi-step process:
Formation of the Triazole Ring:
Azetidine Ring Formation: The azetidine ring can be introduced through cyclization reactions involving appropriate precursors.
Coupling with Benzoate Ester: The final step involves coupling the triazole-azetidine intermediate with a benzoate ester under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and azetidine rings.
Reduction: Reduction reactions can be performed on the triazole ring to modify its electronic properties.
Substitution: The benzoate ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Methyl 4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe in chemical biology to study molecular interactions and pathways.
Industrial Applications: The compound is explored for its use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate is unique due to its combination of a triazole ring, an azetidine ring, and a benzoate ester. This structural combination imparts distinct chemical and biological properties that are not observed in the similar compounds listed above .
Biological Activity
Methyl 4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate, with the CAS number 2097900-60-0, is a complex organic compound notable for its unique structural features, including a triazole ring, an azetidine ring, and a benzoate ester. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₄O₃ |
| Molecular Weight | 326.35 g/mol |
| CAS Number | 2097900-60-0 |
The primary biological target of this compound is acetylcholinesterase (AChE) .
Mode of Action
This compound inhibits AChE activity, leading to an increase in acetylcholine (ACh) concentration at cholinergic synapses. The enhanced ACh levels result in improved cholinergic transmission, which is crucial for various physiological functions, including muscle contraction and neurotransmission.
Enzyme Inhibition
The compound's inhibition of AChE has implications for neurodegenerative diseases such as Alzheimer's disease. By preventing the breakdown of ACh, it may enhance cognitive function and memory retention in affected individuals.
Study on Triazole Derivatives
A study synthesized several 4-(1,2,3-triazol-1-yl)coumarin derivatives to evaluate their biological activities. The findings indicated that modifications at the C-4 position of the triazole significantly affected the anticancer potency of the compounds. This suggests that structural optimization could enhance the efficacy of this compound for similar applications .
Pharmacokinetics
The pharmacokinetic properties of this compound have been predicted based on its chemical structure. These properties are essential for assessing the compound's suitability for therapeutic use and include absorption rates, distribution within the body, metabolism, and excretion profiles.
Applications in Medicinal Chemistry
This compound is being investigated for various applications:
Medicinal Chemistry
The compound's unique structure makes it a candidate for developing new therapeutic agents targeting cholinergic pathways and cancer treatment.
Chemical Biology
It serves as a probe in chemical biology studies to explore molecular interactions and biochemical pathways involving AChE and other targets.
Industrial Applications
Explorations into its use in developing new materials and catalysts are ongoing due to its distinctive chemical properties.
Q & A
Q. Methodological Answer :
- and -NMR : Identify protons on the cyclopropyl group (0.5–1.5 ppm), triazole (7.5–8.5 ppm), and azetidine (3.0–4.0 ppm). Carbonyl signals (165–175 ppm) confirm the ester and amide bonds .
- IR Spectroscopy : Detect ester C=O (~1720 cm) and amide C=O (~1680 cm) stretches.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the core structure.
Advanced: How can researchers address low crystallinity challenges for X-ray diffraction studies?
Methodological Answer :
The compound’s flexible azetidine and bulky triazole groups hinder crystallization. Solutions include:
- Co-Crystallization Agents : Use additives like crown ethers to stabilize lattice packing.
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) or mixed-solvent systems to enhance crystal growth.
- Alternative Techniques : If X-ray fails, use 2D-NMR (COSY, HSQC) and computational modeling (DFT) for conformational analysis, as applied in related heterocyclic systems .
Basic: What purification methods are effective for isolating the final compound?
Q. Methodological Answer :
- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to purify the final product, as described for structurally similar esters .
- Column Chromatography : Employ silica gel with gradient elution (e.g., 5–10% methanol in dichloromethane) to separate unreacted intermediates.
- Purity Validation : Confirm ≥95% purity via HPLC (C18 column, acetonitrile/water mobile phase) or GC .
Advanced: How can computational methods predict the compound’s reactivity or biological targets?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Docking : Screen against kinase or protease targets (e.g., HIV-1 protease, EGFR) using AutoDock Vina. Triazole and azetidine motifs often bind metal ions or catalytic pockets .
- MD Simulations : Assess conformational stability in aqueous or lipid bilayer environments to guide assay design.
Advanced: How should discrepancies between theoretical and experimental spectral data be resolved?
Q. Methodological Answer :
- Dynamic Effects : Account for solvent-induced shifts in NMR by comparing experimental data with computed -NMR (GIAO method) in the same solvent.
- Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., uncyclized intermediates) that may skew results.
- Synchrotron Techniques : If available, employ high-resolution XPS or solid-state NMR to resolve ambiguities .
Basic: What in vitro assays are recommended for preliminary biological evaluation?
Q. Methodological Answer :
- Enzymatic Inhibition Assays : Test against serine proteases or kinases using fluorogenic substrates (e.g., AMC-labeled peptides).
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.
- Binding Studies : Perform SPR or ITC to quantify interactions with target proteins.
Advanced: What strategies mitigate side reactions during triazole-azetidine coupling?
Q. Methodological Answer :
- Stoichiometric Control : Use a 1.2:1 molar ratio of azetidine to triazole precursor to limit dimerization.
- Catalyst Optimization : Replace Cu(I) with Ru(II) for strained alkyne-azide cycloadditions, reducing copper-induced decomposition.
- In Situ Monitoring : Employ ReactIR to track triazole formation and adjust reaction time dynamically .
Advanced: How can SAR studies be designed to explore the impact of cyclopropyl substitution?
Q. Methodological Answer :
- Analog Synthesis : Replace cyclopropyl with other groups (e.g., methyl, phenyl) and compare bioactivity.
- Steric/Electronic Analysis : Use Hammett constants or Taft parameters to correlate substituent effects with activity.
- Crystallographic Data : If available, compare binding modes of analogs via X-ray or docking to identify critical interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
